

An In-depth Technical Guide to Diosmetin 3',7-Diglucuronide-d3

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Compound of Interest

Compound Name: Diosmetin 3',7-Diglucuronide-d3

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Diosmetin 3',7-Diglucuronide-d3**, a deuterated form of a major metabolite of the naturally occurring flavonoid, diosmin. This document details the chemical structure, physicochemical properties, and available analytical data for this compound. It is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and flavonoid research, providing essential information for its use as an internal standard and for metabolic studies.

Introduction

Diosmetin, an O-methylated flavone, is the aglycone of diosmin, a compound commonly found in citrus fruits. Following oral administration, diosmin is hydrolyzed by the gut microbiota to diosmetin, which is then absorbed and extensively metabolized in the body, primarily through glucuronidation. The resulting glucuronide conjugates are the main circulating forms in plasma and are excreted in urine. Diosmetin and its metabolites have garnered significant interest for their potential therapeutic effects, including anti-inflammatory, antioxidant, and vasoprotective properties.

Diosmetin 3',7-Diglucuronide-d3 is a stable isotope-labeled internal standard crucial for the accurate quantification of Diosmetin 3',7-Diglucuronide in biological matrices by mass



spectrometry. The incorporation of three deuterium atoms on the methoxy group provides a distinct mass shift without significantly altering the compound's chemical and physical behavior.

Chemical Structure and Properties

The chemical structure of **Diosmetin 3',7-Diglucuronide-d3** is characterized by a diosmetin backbone with three deuterium atoms on the methoxy group at the 4'-position. Two glucuronic acid moieties are attached to the hydroxyl groups at the 3'- and 7-positions of the diosmetin core.

Chemical Name: 5-hydroxy-2-(3-((2S,3S,4S,5R,6R)-6-carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yloxy)-4-(methoxy-d3)phenyl)-4-oxo-4H-chromen-7-yl (2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-carboxytetrahydro-2H-pyran-2-yl ether

Synonyms: Diosmetin-d3-3,7-O-di-Glucuronide, Diosmetin-d3-3',7-diglucuronide di-sodium salt

Chemical Formula: C28H25D3O18

Molecular Weight: 655.55 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of Diosmetin 3',7-Diglucuronide and its non-deuterated analog are presented in the table below.

Property	Value (Diosmetin 3',7-Diglucuronide- d3)	Value (Diosmetin 3',7-Diglucuronide)	Reference
Molecular Formula	C28H25D3O18	C28H28O18	[1]
Molecular Weight	655.55 g/mol	652.51 g/mol	[1][2]
CAS Number	Not available	152503-51-0	[2][3]
Appearance	Solid (predicted)	Data not available	
Solubility	Data not available	Data not available	_
Melting Point	Data not available	167 °C	[3]
-			



Experimental Data

Detailed experimental data for **Diosmetin 3',7-Diglucuronide-d3** is not extensively available in the public domain. However, data for the non-deuterated analog and related compounds can provide valuable insights.

Mass Spectrometry

Predicted mass spectrometry data for the non-deuterated Diosmetin-3',7-diglucuronide is available. The deuterated compound is expected to show a +3 Da mass shift for fragments containing the methoxy group.

Adduct	m/z (Predicted for non- deuterated)	Reference
[M+H]+	653.13484	[4]
[M+Na]+	675.11678	[4]
[M-H] ⁻	651.12028	[4]
[M+NH ₄] ⁺	670.16138	[4]
[M+K]+	691.09072	[4]

Table of predicted mass spectrometry data for Diosmetin-3',7-diglucuronide.

NMR Spectroscopy

Specific NMR data for **Diosmetin 3',7-Diglucuronide-d3** is not currently published.

Characterization would involve 1H and 13C NMR to confirm the positions of the glucuronide linkages and the absence of the methoxy proton signal in the 1H NMR spectrum, along with the corresponding carbon signal in the 13C NMR spectrum.

Experimental Protocols General Synthesis of Deuterated Flavonoid Glucuronides



The synthesis of **Diosmetin 3',7-Diglucuronide-d3** would typically involve a multi-step process:

- Synthesis of Diosmetin-d3: This can be achieved by methylation of the corresponding hydroxyl precursor (Luteolin) with a deuterated methylating agent (e.g., iodomethane-d3).
- Protection of Hydroxyl Groups: Selective protection of the hydroxyl groups on the Diosmetind3 backbone is necessary to direct the glucuronidation to the desired 3' and 7 positions.
- Glucuronidation: The protected Diosmetin-d3 is then reacted with a protected glucuronic acid donor, such as a glucuronyl bromide or trichloroacetimidate, under appropriate catalytic conditions.
- Deprotection: The protecting groups on the flavonoid and glucuronic acid moieties are removed to yield the final product.
- Purification: The final compound is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

A generalized workflow for this synthesis is depicted below.



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Caption: Synthetic workflow for **Diosmetin 3',7-Diglucuronide-d3**.

Analytical Method for Flavonoid Glucuronides

The analysis of diosmetin and its glucuronide metabolites in biological samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

 Plasma or urine samples are first subjected to enzymatic hydrolysis using β-glucuronidase to cleave the glucuronide moieties.



- The resulting aglycone (diosmetin) is then extracted using a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.
- The extracted sample is reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Conditions (General):

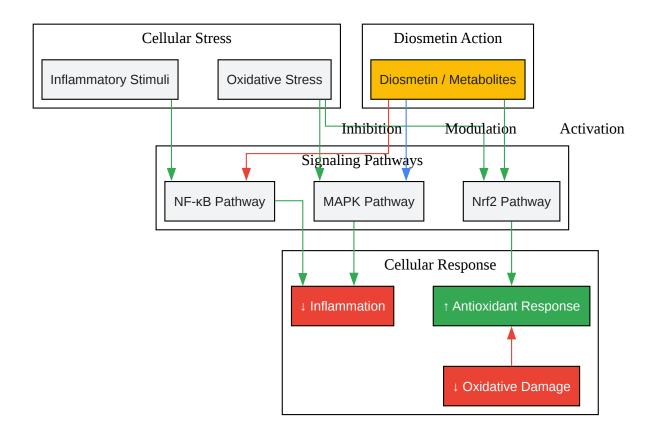
- Column: A reversed-phase C18 column is commonly used.
- Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to improve ionization.
- Ionization: Electrospray ionization (ESI) in either positive or negative mode.
- Detection: Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for diosmetin and the internal standard (Diosmetin-d3).

Biological Relevance and Signaling Pathways

Diosmetin and its metabolites exhibit a range of biological activities. The parent compound, diosmin, and its aglycone, diosmetin, are known to have anti-inflammatory and antioxidant effects.[5] These effects are thought to be mediated through the modulation of various signaling pathways.

While specific signaling pathways for Diosmetin 3',7-Diglucuronide have not been fully elucidated, the biological activities of diosmetin suggest potential interactions with key cellular signaling cascades.





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Caption: Potential signaling pathways modulated by diosmetin and its metabolites.

Conclusion

Diosmetin 3',7-Diglucuronide-d3 is an essential tool for the accurate quantification of the corresponding non-deuterated metabolite in biological systems. This technical guide provides a summary of the available information on its structure, properties, and analytical considerations. Further research is warranted to fully characterize its experimental properties and to elucidate the specific biological activities and signaling pathways associated with this major metabolite of diosmin. This will contribute to a better understanding of the pharmacological effects of this important dietary flavonoid.



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